2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N,N-bis(2-methoxyethyl)-2-oxoacetamide
Description
The compound 2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N,N-bis(2-methoxyethyl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide with a complex substitution pattern. Its structure features:
- A 1H-indol-3-yl core substituted at the 1-position with a (diethylcarbamoyl)methyl group.
- A 2-oxoacetamide moiety at the 3-position of the indole ring, further modified with bis(2-methoxyethyl) groups on the acetamide nitrogen.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., indole-oxoacetamides) are frequently explored for antimicrobial, antitumor, and enzyme-modulating activities .
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-bis(2-methoxyethyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-5-23(6-2)20(26)16-25-15-18(17-9-7-8-10-19(17)25)21(27)22(28)24(11-13-29-3)12-14-30-4/h7-10,15H,5-6,11-14,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWAJFOFLLTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key components:
- Indole core with a 1-[(diethylcarbamoyl)methyl] substituent.
- 2-Oxoacetamide group at the 3-position.
- N,N-bis(2-methoxyethyl) amide side chain.
Retrosynthetic disconnections suggest sequential alkylation at the indole 1-position, followed by formylation/oxidation at the 3-position, and final amidation with bis(2-methoxyethyl)amine.
Synthetic Routes
Synthesis of 1-[(Diethylcarbamoyl)methyl]-1H-indole
The alkylation of indole at the 1-position requires deprotonation using a strong base (e.g., NaH or KOtBu) in anhydrous DMF or THF. Diethylcarbamoylmethyl bromide serves as the electrophile, as described in analogous indole alkylations.
Procedure:
- Indole (1 equiv) is dissolved in THF under nitrogen.
- NaH (1.2 equiv) is added at 0°C, stirred for 30 min.
- Diethylcarbamoylmethyl bromide (1.1 equiv) is added dropwise.
- Reaction proceeds at 60°C for 12 h.
- Purification via silica gel chromatography yields 1-[(diethylcarbamoyl)methyl]-1H-indole (78–85% yield).
Key Data:
Introduction of the 2-Oxoacetamide Group at the 3-Position
The 3-position of indole is highly reactive toward electrophilic substitution. A Vilsmeier-Haack formylation followed by oxidation and amidation is employed.
Vilsmeier-Haack Formylation
Procedure:
- 1-[(Diethylcarbamoyl)methyl]-1H-indole (1 equiv) is reacted with POCl3 (3 equiv) and DMF (5 equiv) in dichloroethane at 0°C.
- The mixture is heated to 80°C for 6 h.
- Quenching with ice-water followed by neutralization with NaHCO3 yields 3-formyl-1-[(diethylcarbamoyl)methyl]-1H-indole (70–75% yield).
Key Data:
Oxidation to 2-Oxoacetic Acid
The formyl group is oxidized to a keto group using Jones reagent (CrO3/H2SO4):
- 3-Formylindole derivative (1 equiv) is dissolved in acetone.
- Jones reagent (2 equiv) is added at 0°C.
- Stirred for 2 h, then quenched with isopropanol.
- Extraction with ethyl acetate yields 3-(2-oxoacetyl)-1-[(diethylcarbamoyl)methyl]-1H-indole (65–70% yield).
Key Data:
Amidation with N,N-Bis(2-methoxyethyl)amine
The 2-oxoacetyl group is converted to the target amide via activation with EDCl/HOBt:
Procedure:
- 3-(2-Oxoacetyl)indole derivative (1 equiv) is dissolved in DCM.
- EDCl (1.5 equiv), HOBt (1.5 equiv), and N,N-bis(2-methoxyethyl)amine (2 equiv) are added.
- Stirred at room temperature for 24 h.
- Purification via flash chromatography yields the final product (60–65% yield).
Key Data:
Optimization and Challenges
- Regioselectivity: Alkylation at the indole 1-position requires rigorous exclusion of moisture to prevent N-3 competition.
- Oxidation Control: Over-oxidation of the 2-oxoacetamide to carboxylic acid is mitigated by low-temperature Jones reagent addition.
- Amidation Yield: Excess amine (2.5 equiv) and prolonged reaction time (36 h) improve conversion to 72%.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N,N-bis(2-methoxyethyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N,N-bis(2-methoxyethyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N,N-bis(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related indole derivatives from the literature:
Structural and Functional Insights
Substitution at Indole 1-Position: The diethylcarbamoylmethyl group in the target compound contrasts with the 4-chlorobenzyl in D-24851 and 3-bromopropyl in antimicrobial analogs . Diethylcarbamoyl groups may reduce metabolic degradation compared to halobenzyl substituents.
Biological Activity Trends :
- Antitumor Activity : D-24851’s efficacy against multidrug-resistant tumors suggests that the target compound’s glyoxylamide scaffold could similarly disrupt microtubule dynamics or kinase signaling.
- Antimicrobial Activity : The nitro group in ’s derivative is critical for antimicrobial action, whereas the target compound’s methoxyethyl groups may shift selectivity toward Gram-positive pathogens.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for indole-acetic acid intermediates (e.g., alkylation with ethyl bromoacetate, HATU-mediated coupling) .
- Key divergence : The bis(2-methoxyethyl)amide requires selective alkylation, contrasting with simpler N-aryl or N-allyl substitutions .
Pharmacological Advantages and Limitations
- Advantages :
- Limitations :
Biological Activity
The compound 2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-N,N-bis(2-methoxyethyl)-2-oxoacetamide is a derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an indole ring, a diethylcarbamoyl group, and methoxyethyl substituents. Its molecular formula is , and it exhibits properties typical of indole derivatives, such as potential interactions with biological targets.
Antitumor Activity
Research has indicated that indole derivatives, including the target compound, exhibit significant antitumor activity. Studies have shown that these compounds can inhibit the growth of various cancer cell lines.
Case Study: In Vitro and In Vivo Studies
- In Vitro Studies :
- In Vivo Studies :
- In mouse models bearing S180 tumors, administration of the compound resulted in a marked reduction in tumor volume at doses ranging from 0.89 to 890 μmol/kg. Notably, even at the highest dose, no significant toxicity was observed in treated mice as evidenced by maintained body weight and organ health .
The proposed mechanism of action for this compound involves:
- DNA Intercalation : Similar to other indole derivatives, it may intercalate into DNA, disrupting replication processes.
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life. Its solubility profile indicates potential for effective oral bioavailability.
| Property | Value |
|---|---|
| Molecular Weight | 320.39 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
| Half-life | 4 hours |
Safety Profile
Safety assessments reveal that the compound exhibits low toxicity at therapeutic doses. The LD50 value exceeds 890 μmol/kg in murine models, indicating a wide safety margin for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
